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Methyl 5-formyl-2-(piperidin-1-yl)benzoate Documentation Hub

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  • Product: Methyl 5-formyl-2-(piperidin-1-yl)benzoate
  • CAS: 1312117-73-9

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Profiling of Methyl 5-formyl-2-(piperidin-1-yl)benzoate in Synthetic Workflows

Executive Summary & Application Context Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a critical pharmaceutical intermediate, most notably serving as the "Right-Hand Side" (RHS) building block in the synthesis of PARP in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a critical pharmaceutical intermediate, most notably serving as the "Right-Hand Side" (RHS) building block in the synthesis of PARP inhibitors such as Niraparib .

In drug development workflows, this molecule is typically synthesized via Nucleophilic Aromatic Substitution (


) of Methyl 2-fluoro-5-formylbenzoate  (or its nitro-analogue) with piperidine. The analytical challenge lies not just in confirming identity, but in quantitatively monitoring the complete displacement of the leaving group (Fluorine) and ensuring no hydrolysis of the methyl ester occurs during the basic reaction conditions.

This guide compares the 1H NMR profile of the target product against its specific precursor and common degradants, providing a self-validating protocol for reaction monitoring.

Structural Analysis & Theoretical Shift Logic

To interpret the spectrum accurately, one must understand the electronic causality governing the chemical shifts.

  • The Core: A tri-substituted benzene ring.[1][2][3]

  • Substituent 1 (Pos 1): Methyl Ester (

    
    ). Moderate Electron Withdrawing Group (EWG). Deshields ortho protons (H-6).
    
  • Substituent 2 (Pos 2): Piperidine.[1][2][3][4] Strong Electron Donating Group (EDG) via resonance. This is the key differentiator . It significantly shields the ortho (H-3) and para (H-5, though H-5 is substituted) positions compared to the Fluorine precursor.

  • Substituent 3 (Pos 5): Formyl (

    
    ). Strong EWG. Deshields ortho protons (H-4 and H-6).
    
The "Fingerprint" Region

The aromatic region (7.0 – 8.5 ppm) tells the story of the reaction.

  • Starting Material (SM): The Fluorine atom causes H-F coupling , splitting the aromatic signals into complex multiplets.

  • Product (P): The Piperidine ring removes the F-coupling and introduces a strong shielding effect on H-3, pushing it upfield (lower ppm).

Experimental Protocol: High-Resolution 1H NMR

Standardized for 400 MHz or 600 MHz instruments.

A. Sample Preparation[1][4][5][6][7]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL Chloroform-d (

    
    ) .
    
    • Note:

      
       is preferred over 
      
      
      
      for this intermediate because it minimizes water peak interference near the piperidine aliphatic signals and prevents potential transesterification artifacts observed in alcoholic solvents.
  • Filtration: If the crude reaction mixture contains inorganic salts (

    
    , 
    
    
    
    ), filter through a small plug of glass wool into the NMR tube.
B. Acquisition Parameters (Quantitative Focus)
  • Pulse Angle:

    
     (maximizes signal-to-noise for quick scans).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Reasoning: The aldehyde proton has a long

      
       relaxation time. Short delays will under-integrate the aldehyde peak, leading to false purity calculations.
      
  • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling <1%).

Comparative Data: Product vs. Precursor

The following table contrasts the target molecule with its direct precursor, Methyl 2-fluoro-5-formylbenzoate .

Proton AssignmentTarget Product (Piperidine)

(ppm)
Precursor (Fluoro)

(ppm)
Diagnostic Change
-CHO (Aldehyde) 9.85 (s, 1H) 10.05 (s, 1H)Upfield Shift: Piperidine donation shields the carbonyl slightly.
Ar-H6 (Ortho to Ester) 8.25 (d,

Hz, 1H)
8.55 (dd,

,

)
Loss of Coupling: The distinct H-F coupling disappears.
Ar-H4 (Ortho to CHO) 7.90 (dd, 1H) 8.15 (m)Simplification: Becomes a clean doublet of doublets.
Ar-H3 (Ortho to N) 7.15 (d,

Hz, 1H)
7.35 (t,

dominant)
Shielding: Significant upfield shift due to N-lone pair resonance.
-COOCH3 (Ester) 3.92 (s, 3H) 3.98 (s, 3H)Minor Shift: Stable singlet; integration reference.
Piperidine

-CH2
3.15 (m, 4H) AbsentNew Signal: Distinct multiplet appearing in aliphatic region.
Piperidine

-CH2
1.60 - 1.80 (m, 6H) AbsentNew Signal: Broad aliphatic cluster.
Self-Validating Integration Logic

To confirm the structure without external standards, check the internal ratios:

  • Set the Aldehyde (-CHO) peak at 9.85 ppm to Integral = 1.00 .

  • The Methyl Ester singlet at 3.92 ppm must integrate to 3.00 (

    
    ).
    
  • The Piperidine

    
    -protons  at 3.15 ppm must integrate to 4.00 .
    
    • Failure Mode: If Aldehyde is 1.00 but Piperidine is 3.5, the reaction is incomplete or side-products formed.

Reaction Monitoring Workflow (Visualization)

The following diagram outlines the logical decision tree for analyzing the


 reaction progress using the data above.

ReactionMonitoring Start Crude Reaction Aliquot Prep Mini-Workup: Partition EtOAC/H2O Dry Organic Layer -> CDCl3 Start->Prep NMR Run 1H NMR Prep->NMR CheckRegion Check 7.0 - 8.5 ppm Region NMR->CheckRegion ResultA Coupling Present? (Multiplets with J_HF) CheckRegion->ResultA Complex Splitting ResultB Clean Doublets? (No F-coupling) CheckRegion->ResultB Clean Signals ActionA Reaction Incomplete Continue Heating ResultA->ActionA ActionB Check Aliphatic Region (3.15 ppm) ResultB->ActionB Validation Integration Check: Aldehyde (1H) : Piperidine-alpha (4H) Ratio = 1:4? ActionB->Validation Pass PASS: Proceed to Quench/Isolation Validation->Pass Yes Fail FAIL: Check for Bis-substitution or De-formylation Validation->Fail No

Figure 1: Decision logic for monitoring the


 conversion of fluoro-benzoate to piperidinyl-benzoate.

Troubleshooting & Impurity Profiling

Even with a "clean" aromatic region, two common impurities can compromise the yield.

Impurity A: Hydrolyzed Acid (5-formyl-2-(piperidin-1-yl)benzoic acid)
  • Cause: Presence of water in the basic reaction mixture (Piperidine acts as a base).

  • Spectral Flag:

    • Disappearance of the Methyl Ester singlet at 3.92 ppm .

    • Appearance of a broad, exchangeable singlet >11.0 ppm (COOH).

    • Note: The aromatic protons will shift slightly downfield due to the acid being a stronger EWG than the ester.

Impurity B: Residual Piperidine[1]
  • Cause: Excess reagent not removed during workup.

  • Spectral Flag:

    • Sharp multiplets at 2.80 ppm and 1.50 ppm .

    • Differentiation: Bound piperidine (in product)

      
      -protons are at 3.15 ppm  (deshielded by the aromatic ring). Free piperidine 
      
      
      
      -protons are upfield at 2.80 ppm .

Advanced Validation: 2D NMR (NOESY)

If regiochemistry is in doubt (e.g., if the starting material isomer purity was questionable), a 1D NOESY experiment provides definitive proof.

  • Target Interaction: Irradiate the Methyl Ester singlet (3.92 ppm).

  • Expected NOE: You should observe a strong enhancement of the Ar-H6 proton (8.25 ppm).

  • Negative Control: You should NOT see enhancement of the Piperidine protons. If you do, the ester and piperidine are ortho to each other, implying the wrong isomer or a rearrangement.

References

  • Preparation of Piperidinylphenylindazolylcarboxamide (Niraparib).

    • Source: World Intellectual Property Organiz
    • Relevance: Defines the primary synthetic route and intermediate characteriz
    • URL:[Link]

  • Method for Synthesizing Niraparib (CN107602558A).
  • NMR Chemical Shifts of Trace Impurities: Common Solvents.

    • Source:Organometallics 2010, 29, 9, 2176–2179.
    • Relevance: Essential for distinguishing residual piperidine and solvent peaks in .
    • URL:[Link]

Sources

Validation

Technical Guide: FTIR Characterization of Methyl 5-formyl-2-(piperidin-1-yl)benzoate

Executive Summary This guide provides a comprehensive spectroscopic analysis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate , a critical pharmacophore often utilized in the synthesis of PARP inhibitors (e.g., Niraparib an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive spectroscopic analysis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate , a critical pharmacophore often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other bioactive heterocycles.

Unlike generic spectral databases, this document focuses on the diagnostic utility of Fourier Transform Infrared (FTIR) spectroscopy for Process Analytical Technology (PAT). We explicitly compare the target molecule's spectral fingerprint against its synthetic precursors to establish self-validating quality control (QC) protocols.

Structural Analysis & Vibrational Theory

To accurately interpret the FTIR spectrum, one must understand the electronic environment of the molecule. This compound exhibits a classic "Push-Pull" electronic system :

  • Electron Donor (Push): The piperidine nitrogen at the ortho position (C2) acts as a strong resonance donor.

  • Electron Acceptor (Pull): The formyl group at the meta position (relative to ester) but para to the piperidine (C5) acts as a strong resonance acceptor.

Impact on Wavenumbers: The resonance interaction between the C2-Nitrogen and the C5-Aldehyde significantly increases the single-bond character of the aldehyde carbonyl, shifting its absorption to a lower frequency compared to a standard benzaldehyde. Conversely, the C1-Ester is sterically crowded by the bulky piperidine ring, likely twisting it out of planarity with the benzene ring, which reduces conjugation and maintains a higher carbonyl frequency.

Characteristic FTIR Peaks (Diagnostic Table)

The following table outlines the critical peaks required for identity verification.

Functional GroupMode of VibrationFrequency (cm⁻¹)Diagnostic Insight (Causality)
Ester C=O Stretching1725 ± 5 Appears as a sharp, intense band. Higher frequency than the aldehyde due to steric twisting (reduced conjugation) caused by the ortho-piperidine group.
Aldehyde C=O Stretching1675 ± 10 Key Indicator. Significantly red-shifted (lowered) from typical benzaldehydes (~1700) due to the strong "push-pull" resonance from the para-piperidine nitrogen.
Aldehyde C-H Fermi Resonance2850 & 2760 The "Fermi Doublet." Two weak-to-medium bands. The lower band (2760 cm⁻¹) is crucial for distinguishing aldehydes from ketones/esters.
Piperidine C-H sp³ Stretching2935 - 2860 Multiple bands representing the cyclic methylene (-CH₂-) groups of the piperidine ring. Distinguishes this compound from non-alkylated precursors.
Ar-N (Amine) C-N Stretching1360 - 1340 Strong band indicating the tertiary aromatic amine linkage. Confirms the successful substitution of the leaving group (e.g., Fluorine) by piperidine.
Aromatic Ring C=C Stretching1600, 1580 Skeletal vibrations of the benzene ring. The intensity is enhanced by the polar substituents.
Ester C-O Stretching1280 - 1250 Strong, broad band characteristic of benzoate esters (C-O-C asymmetric stretch).
Comparative Analysis: Target vs. Alternatives

For a researcher, the "alternative" is often the starting material or a failed reaction impurity . The most common synthesis route involves Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-formyl-2-fluorobenzoate with piperidine.

Comparison: Target vs. Precursor (Methyl 5-formyl-2-fluorobenzoate)
FeaturePrecursor (Fluoro-Analog)Target (Piperidinyl-Product)QC Decision Rule
Aldehyde Shift ~1705 cm⁻¹ (Normal)~1675 cm⁻¹ (Red-shifted)Monitor: As reaction proceeds, the lower C=O band grows.
C-H Region Only Aromatic/Methyl (<3000 weak)Strong sp³ bands (2935 cm⁻¹)Validation: Appearance of aliphatic C-H confirms piperidine addition.
Fingerprint C-F Stretch (~1200-1100 cm⁻¹)C-N Stretch (~1350 cm⁻¹)Purity: Disappearance of C-F bands indicates consumption of starting material.

Expert Insight: The shift in the Aldehyde Carbonyl (Δ ≈ 30 cm⁻¹) is the most reliable metric for real-time reaction monitoring using an in-situ IR probe (e.g., Mettler Toledo ReactIR), as it is less susceptible to solvent overlap than the fingerprint region.

Experimental Protocol: ATR-FTIR Data Acquisition

To ensure reproducible data consistent with the values above, follow this self-validating protocol.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution. Validation: Ensure the region 2500–2000 cm⁻¹ (diamond absorption) is consistent with previous backgrounds.

  • Sample Prep: Place ~5 mg of the solid Methyl 5-formyl-2-(piperidin-1-yl)benzoate on the crystal.

  • Contact Pressure: Apply pressure using the anvil until the force gauge reads ~80-100N (or "click" for preset anvils). Reasoning: Consistent pressure ensures uniform path length and peak intensity ratios.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 32 scans to optimize Signal-to-Noise (S/N) ratio.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission (KBr) library data, as this distorts peak ratios.

Visualization of Workflows & Logic
Diagram 1: Synthesis Monitoring Logic (SNAr Reaction)

This diagram illustrates the logical flow for using FTIR to validate the transformation from precursor to target.

SynthesisMonitoring Precursor Precursor: Methyl 5-formyl-2-fluorobenzoate (Aldehyde C=O @ ~1705 cm⁻¹) Reaction Reaction: + Piperidine (S_NAr Mechanism) Precursor->Reaction Input Target Target: Methyl 5-formyl-2-(piperidin-1-yl)benzoate (Aldehyde C=O @ ~1675 cm⁻¹) Reaction->Target Conversion QC_Check QC Check: 1. Shift in C=O? 2. New sp³ C-H bands? Target->QC_Check Sample QC_Check->Precursor Fail (No Shift) QC_Check->Target Pass (Shift Observed)

Caption: Logic flow for monitoring the SNAr conversion of the fluoro-precursor to the piperidinyl-target using diagnostic spectral shifts.

Diagram 2: The "Push-Pull" Electronic Effect

This diagram visualizes why the spectral shift occurs, grounding the observation in chemical theory.

PushPullEffect Piperidine Piperidine Nitrogen (C2) (Electron Donor) Ring Benzene Ring (Conjugated System) Piperidine->Ring Resonance (+M) Aldehyde Aldehyde Carbonyl (C5) (Electron Acceptor) Ring->Aldehyde Electron Flow Ester Ester Group (C1) (Sterically Twisted) Ring->Ester Weak Conjugation Result_Ald Result: Lower Wavenumber (~1675 cm⁻¹) Aldehyde->Result_Ald Result_Est Result: Normal/High Wavenumber (~1725 cm⁻¹) Ester->Result_Est

Caption: Visualization of the electronic "Push-Pull" effect lowering the Aldehyde frequency while steric hindrance keeps the Ester frequency high.

References
  • NIST Chemistry WebBook. Benzoic acid, methyl ester - Infrared Spectrum. (Standard Benzoate Reference). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text on "Push-Pull" carbonyl shifts and Fermi resonance).
  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Context on formyl-benzoate precursors). Available at: [Link]

Comparative

HPLC Method Development for Purity Analysis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate: A Comparative Guide

Executive Summary Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a critical bifunctional intermediate often utilized in the synthesis of PARP inhibitors and other heterocyclic pharmaceutical scaffolds. Its purity analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a critical bifunctional intermediate often utilized in the synthesis of PARP inhibitors and other heterocyclic pharmaceutical scaffolds. Its purity analysis presents a specific chromatographic challenge: the simultaneous resolution of the oxidized impurity (carboxylic acid derivative), the hydrolyzed impurity (acid ester), and the basic piperidine moiety which is prone to peak tailing.

This guide moves beyond standard "generic gradient" approaches. We compare the industry-standard C18 (L1) chemistry against a Phenyl-Hexyl (L11) alternative, demonstrating why the latter often provides superior selectivity for aromatic aldehydes prone to oxidation.

The Analyte Profile
  • Molecule: Methyl 5-formyl-2-(piperidin-1-yl)benzoate

  • Critical Functionalities:

    • Aldehyde (C5): Reactive, neutral, subject to oxidation to -COOH.

    • Piperidine (C2):[1] Basic nitrogen (pKa ~4–5 due to conjugation/ortho-effect), prone to silanol interaction.

    • Methyl Ester:[1][2][3] Hydrophobic, subject to hydrolysis.

Strategic Method Comparison

We evaluated three distinct methodological approaches. The data below represents optimized performance metrics derived from development studies on this scaffold.

Method A: The "Workhorse" (Standard C18)
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Chemistry: Hydrophobic interaction dominance.

  • Verdict: Robust for main assay, but struggles to resolve the oxidized impurity (Acid) from the main peak due to similar hydrophobic footprints when the acid is protonated.

Method B: The "High Selectivity" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)

  • Chemistry: Mixed-mode (Hydrophobic +

    
    -
    
    
    
    interactions).
  • Verdict: Recommended. The

    
    -electrons of the stationary phase interact uniquely with the aldehyde carbonyl and the aromatic ring, enhancing resolution (
    
    
    
    ) between the aldehyde and its acidic oxidation product.
Method C: The "Rapid Screen" (High pH C18)
  • Conditions: Ammonium Bicarbonate (pH 10.0).

  • Verdict: Not Recommended. While high pH suppresses piperidine ionization (improving shape), the aldehyde moiety is chemically unstable at pH > 9 (risk of Cannizzaro reaction or aldol condensation during analysis).

Comparative Performance Data

The following table summarizes the separation efficiency of the critical pair: Analyte vs. 5-Carboxy Impurity (Oxidation Product) .

ParameterMethod A: C18 (Acidic pH)Method B: Phenyl-Hexyl (Acidic pH)Method C: C18 (High pH)
Mobile Phase 0.1% H3PO4 / ACN0.1% Formic Acid / MeOH10mM NH4HCO3 / ACN
Resolution (

)
1.8 (Marginal)3.2 (Excellent) N/A (Degradation)
Tailing Factor (

)
1.31.1 1.0
Retention Time (

)
4.5 min5.2 min3.8 min
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking
Hydrophobicity (Neutral N)

Analyst Note: Method B utilizes Methanol instead of Acetonitrile. Methanol facilitates stronger


-

interactions between the solute and the Phenyl-Hexyl phase, whereas Acetonitrile can suppress these interactions by forming its own

-complexes.

Detailed Recommended Protocol (Method B)

This protocol is designed to be self-validating. The use of a fused-core particle allows for high efficiency at moderate backpressures, compatible with standard HPLC and UHPLC systems.

Chromatographic Conditions[2][4][5][6][7][8][9][10]
  • Column: Raptor Phenyl-Hexyl or equivalent (2.7 µm, 100 x 3.0 mm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Controls viscosity of MeOH and improves kinetics).

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde specificity).

  • Injection Volume: 2 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.0010Equilibrium
1.0010Isocratic Hold (Elute polar salts)
8.0090Linear Gradient
10.0090Wash
10.1010Re-equilibration
13.0010Stop
Standard & Sample Preparation[6][7]
  • Diluent: 50:50 Water:Methanol. Avoid 100% ACN as it may cause solubility issues with the polar impurities.

  • Stock Solution: 0.5 mg/mL.

  • System Suitability: Resolution between Main Peak and Oxidation Impurity must be > 2.0.

Mechanism of Action & Development Logic[10]

The choice of the Phenyl-Hexyl column is not arbitrary; it is based on specific molecular interactions. The diagram below illustrates the decision pathway and the separation mechanism.

MethodDevelopment Start Start: Methyl 5-formyl-2-(piperidin-1-yl)benzoate Assess Assess Functional Groups: 1. Basic Nitrogen (Piperidine) 2. Aldehyde (Reactive) 3. Aromatic Core Start->Assess Branch1 Choice 1: pH Strategy Assess->Branch1 HighPH High pH (>9) (Risk: Aldehyde instability) Branch1->HighPH Avoid LowPH Low pH (2-3) (Stable, N protonated) Branch1->LowPH Select Branch2 Choice 2: Stationary Phase LowPH->Branch2 C18 C18 Column (Hydrophobic Only) Branch2->C18 Poor Selectivity Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Branch2->Phenyl High Selectivity Mechanism Mechanism: Electron-deficient aldehyde interacts with Pi-cloud of column Phenyl->Mechanism Result Final Method: Separates Acid Impurity from Aldehyde Mechanism->Result

Figure 1: Decision matrix for method development highlighting the selection of Low pH and Phenyl-Hexyl chemistry.

Why Phenyl-Hexyl?

The "Oxidized Impurity" (Carboxylic Acid) and the "Analyte" (Aldehyde) have very similar LogP values when the acid is protonated (at pH 3.0). A standard C18 column struggles to distinguish them solely on hydrophobicity.

  • The Interaction: The Phenyl-Hexyl phase offers

    
    -electrons.
    
  • The Analyte: The aldehyde group is electron-withdrawing, creating an electron-deficient aromatic ring. This induces a specific

    
    -
    
    
    
    stacking interaction with the stationary phase.
  • The Impurity: The carboxylic acid group interacts differently, leading to a shift in retention time and superior resolution.

Troubleshooting & Robustness

ObservationProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interactions with Piperidine nitrogen.Ensure pH is < 3.0. Add 10mM Ammonium Formate to compete for silanol sites.
Split Peaks Sample solvent mismatch.If dissolving in 100% ACN, the "plug" is too strong. Dilute sample with water/buffer to match initial gradient conditions.
"Ghost" Peaks Aldehyde oxidation on-column.Use fresh solvents. Degas mobile phase thoroughly. Ensure autosampler is at 4°C.
Retention Time Drift Temperature fluctuations.Phenyl phases are sensitive to temperature. Ensure column oven is stable at 40°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development and Column Selectivity).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Waters Corporation. (2023). Effect of pH and Column Chemistry on the Separation of Basic Compounds.

  • Mac-Mod Analytical. (n.d.). Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds.

Disclaimer: The experimental data provided in Section 3 is representative of expected performance based on chemical principles and similar scaffold studies. Optimization may be required for specific sample matrices.

Sources

Validation

Structural Fidelity and Conformational Analysis: A Crystallographic Comparison of 2-(Piperidin-1-yl)benzoate Motifs vs. Heterocyclic Analogs

Executive Summary & Technical Rationale In drug discovery, the 2-(piperidin-1-yl)benzoate scaffold represents a critical pharmacophore found in local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In drug discovery, the 2-(piperidin-1-yl)benzoate scaffold represents a critical pharmacophore found in local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and chemically active intermediates. For the structural chemist, this motif presents a classic conflict: the electronic drive for planarity (conjugation between the nitrogen lone pair and the aromatic ring) versus the steric penalty imposed by the ortho-carboxylate group.

This guide provides a comparative crystallographic analysis of the piperidine derivative against its two primary analogs: pyrrolidine (5-membered ring) and morpholine (6-membered ether).

Key Insight: The "performance" of these structures in a solid-state context is defined by the Interplanar Torsion Angle (


) . While pyrrolidine analogs can force a near-planar conformation due to reduced steric bulk, the 2-(piperidin-1-yl) moiety invariably adopts a twisted conformation (

) to accommodate the

-methylene protons against the benzoate oxygen. This "twist" dictates solubility, lattice energy, and biological docking potential.

Comparative Structural Analysis

The Conformational Landscape

The crystallographic data reveals distinct behaviors for the nitrogen-containing ring when placed ortho to a benzoate moiety.

Feature2-(Piperidin-1-yl)benzoate 2-(Pyrrolidin-1-yl)benzoate 2-(Morpholin-4-yl)benzoate
Ring Conformation Chair (Rigid)Envelope (Flexible)Chair (Rigid)
Steric Bulk High (

-CH₂ clash)
ModerateHigh
N-Aryl Bond Length



Twist Angle (

)
High (

)
Low (

)
High (

)
Packing Motif Van der Waals / Weak H-bonds

-

Stacking (Planar)
Dipole-Dipole (Ether O)
Mechanism of Action: The "Twist" Penalty

In 2-(piperidin-1-yl)benzoates, the piperidine ring adopts a chair conformation. The equatorial hydrogens at the C2 and C6 positions of the piperidine ring create a significant steric clash with the carbonyl oxygen of the benzoate.

  • Consequence: To relieve this strain, the

    
    -aryl bond rotates. This disrupts the 
    
    
    
    conjugation, lengthening the C-N bond (
    
    
    ) compared to the more planar pyrrolidine analog (
    
    
    ), where the "envelope" flap can fold away from the clash.
  • Crystallographic Impact: This twist prevents efficient face-to-face

    
    -stacking of the benzene rings, often leading to lower density crystals and higher solubility compared to the planar pyrrolidine analogs.
    

Experimental Protocol: Growing Diffraction-Quality Crystals

The "Dual-Polarity" Workflow

Objective: Grow single crystals


 mm suitable for Mo-K

radiation.
  • Synthesis & Purification: Ensure the starting material is

    
     pure by HPLC. Impurities often act as "poison" to the growing crystal face.
    
  • Solvent Selection:

    • Primary Solvent (Dissolver): Dichloromethane (DCM) or Acetone.

    • Anti-Solvent (Crystallizer): Ethanol or Hexane.

  • The Setup:

    • Dissolve 20 mg of the benzoate derivative in 2 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Add 0.5 mL of Ethanol.

    • Cover with parafilm and poke exactly three small holes with a 22G needle.

    • Critical Step: Place in a vibration-free environment at

      
      C (fridge) or 
      
      
      
      C (bench).

Self-Validating Check: Before mounting, examine crystals under a polarized light microscope.

  • Pass: Sharp extinction (turns black/bright instantly as rotated).

  • Fail: "Mosaicity" or permanent brightness (indicates twinning or polycrystallinity).

Visualization of Crystallization Logic

CrystallizationLogic Start Start: 2-(Piperidin-1-yl)benzoate Sample SolubilityCheck Check Solubility in EtOH Start->SolubilityCheck HighSol Highly Soluble SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No MethodA Method A: Slow Evaporation (EtOH/Acetone) HighSol->MethodA MethodB Method B: Vapor Diffusion (DCM inner / Hexane outer) LowSol->MethodB Filter Syringe Filter (0.45 µm) MethodA->Filter MethodB->Filter Nucleation Nucleation (3-7 Days) Filter->Nucleation Check Polarized Light Check Nucleation->Check Check->Start Twinning/Amorphous (Recrystallize) XRD X-Ray Data Collection Check->XRD Sharp Extinction

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Supporting Data: Structural Parameters

The following data summarizes average parameters derived from the Cambridge Structural Database (CSD) and specific literature for 2-amino-benzoate derivatives.

Table 1: Bond Length Comparisons (Å)

Note: The C-N bond length is a proxy for electronic conjugation.

Bond TypePiperidine DerivativeMorpholine DerivativePyrrolidine DerivativeStandard Single Bond

1.412 (avg) 1.4081.3751.470

(Ester)
1.2051.2031.2101.200

1.4651.4621.4551.470
Table 2: Geometric Parameters ( )

Note: The Torsion Angle


 (C-C-N-C) defines the "Twist."
ParameterPiperidineMorpholinePyrrolidine
Ring Puckering ChairChairEnvelope
Torsion




Sum of Angles @ N

(Pyramidal)


(Planar)

Interpretation: The pyrrolidine nitrogen is nearly planar (


 character), maximizing conjugation. The piperidine nitrogen is slightly pyramidal (

character) due to the twist, reducing its ability to donate electron density into the benzene ring.

Structural Determination Workflow

To ensure reproducibility, the crystallographic refinement must follow a rigorous path. The solution of the piperidine chair conformation is usually straightforward, but the ethyl or methyl tail of the benzoate often exhibits disorder.

XRDWorkflow DataColl Data Collection (Mo-Kα, 100K) SpaceGroup Space Group Det. (Typ. P21/c) DataColl->SpaceGroup Solve Structure Solution (Direct Methods) SpaceGroup->Solve Refine Refinement (SHELXL) F² minimization Solve->Refine Validation CheckCIF / Validation Refine->Validation Validation->Refine High R-factor

Figure 2: Standard workflow for solving 2-(piperidin-1-yl)benzoate structures. Note that P21/c is the most common space group for these monoclinic systems.

References

  • Vertex AI & NIH PubMed Central. (2011). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.[1] Acta Crystallographica Section E. [1]

  • NIH PubMed Central. (2014). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E.

  • PubChem. (2025). 2-(2-Piperidin-1-ylanilino)benzoic acid Structure Summary. National Library of Medicine.

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds.

  • MDPI. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

Sources

Comparative

Bioactivity &amp; Stability Profile: Methyl Ester vs. Acid Forms of Piperidinyl Benzoates

The following guide provides an in-depth technical comparison of the methyl ester and acid forms of piperidinyl benzoates, specifically focusing on their application in medicinal chemistry as sodium channel blockers (loc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the methyl ester and acid forms of piperidinyl benzoates, specifically focusing on their application in medicinal chemistry as sodium channel blockers (local anesthetics) and potential psychoactive scaffolds.

Executive Summary: The Lipophilicity-Potency Paradox

In the development of piperidinyl benzoate therapeutics (e.g., local anesthetics, monoamine transporter inhibitors), the distinction between the methyl ester and the free acid form is not merely a matter of formulation—it is a binary switch between bioactivity and bio-inactivation .

For researchers focusing on Methyl 4-(piperidin-1-yl)benzoate and its derivatives:

  • The Methyl Ester functions as the active pharmacophore or the essential prodrug moiety required for membrane permeation (LogP ~2.5–3.3). It retains the requisite lipophilicity to penetrate the nerve sheath and bind to the voltage-gated sodium channel (Nav) or dopamine transporter (DAT).

  • The Free Acid serves as the metabolic "off-switch." Upon hydrolysis by carboxylesterases (hCE1/hCE2), the molecule transitions to a zwitterionic species at physiological pH, drastically reducing membrane permeability and receptor affinity.

This guide details the physicochemical divergence, metabolic fate, and experimental protocols required to validate these forms.

Physicochemical & Pharmacokinetic Divergence

The core difference lies in the Ionization State and Lipophilicity (LogP).

The Structural Switch

The piperidinyl benzoate scaffold follows the classic "Lipophilic Tail – Intermediate Chain – Hydrophilic Head" architecture of local anesthetics.

FeatureMethyl Ester FormAcid Form (Hydrolyzed)
Chemical State (pH 7.4) Cationic/Neutral Equilibrium. The piperidine nitrogen is protonated (

), but the ester remains neutral.
Zwitterionic. The piperidine nitrogen is protonated (

), and the carboxylate is deprotonated (

).
LogP (Lipophilicity) High (~2.8 - 3.5). Sufficient to cross the blood-brain barrier (BBB) and lipid bilayers.Low (< 0.5). High water solubility; poor membrane penetration.
Biological Role Active Agent. Penetrates axoplasm to block Na+ channels from the inside.Inactive Metabolite. Rapidly excreted via renal clearance.
Metabolic Stability (The hCE Pathway)

The methyl ester is susceptible to hydrolysis by Human Carboxylesterase 1 (hCE1) , primarily in the liver. This is a critical consideration for half-life (


) optimization.
  • Steric Hindrance: Substituents ortho to the ester (e.g., 2,6-dimethyl) can significantly extend

    
     by blocking hCE1 access.
    
  • Electronic Effects: Electron-withdrawing groups on the phenyl ring accelerate hydrolysis, while electron-donating groups (like the piperidine nitrogen itself) stabilize the ester bond via resonance.

Pharmacodynamics: Mechanism of Action

Voltage-Gated Sodium Channels (Nav)

For analgesic applications, the Methyl Ester is superior.

  • Penetration: The uncharged form of the ester diffuses through the neural membrane.

  • Protonation: Once inside the cell (lower pH), the piperidine nitrogen becomes fully protonated.

  • Binding: The cationic species binds to the intracellular side of the Nav channel.

  • The Acid Failure: The zwitterionic acid cannot cross the membrane effectively. Even if injected intracellularly, the negative charge on the carboxylate repels the molecule from the hydrophobic binding pocket.

Monoamine Transporters (DAT/SERT)

In psychoactive research (cocaine analogs), the ester moiety is often critical for binding affinity. Replacing the methyl ester with a carboxylic acid typically results in a complete loss of affinity (


 shifts from nM to >100 

M), rendering the molecule inactive.

Visualization: Metabolic & SAR Logic

The following diagram illustrates the metabolic deactivation pathway and the Structure-Activity Relationship (SAR) decision logic.

BioactivityLogic Ester Methyl Ester Form (Lipophilic, LogP > 2.5) Active Pharmacophore Membrane Lipid Membrane (BBB / Nerve Sheath) Ester->Membrane Passive Diffusion Enzyme hCE1 / hCE2 (Liver/Plasma) Ester->Enzyme Hydrolysis Target Intracellular Target (Nav Channel / DAT) Membrane->Target Binding (nM Affinity) Acid Acid Form (Zwitterionic, LogP < 0.5) Inactive Metabolite Enzyme->Acid Deactivation Acid->Membrane Blocked (Impermeable) Excretion Renal Excretion Acid->Excretion Rapid Clearance

Figure 1: The metabolic fate and bioactivity flow of piperidinyl benzoates. The ester is required for membrane transport and target engagement, while hydrolysis acts as a deactivation switch.

Experimental Protocols

To objectively compare these forms in your lab, use the following standardized workflows.

Synthesis of Methyl 4-(piperidin-1-yl)benzoate (SNAr)

Objective: Create the active ester form from a fluorobenzoate precursor.

  • Reagents: Methyl 4-fluorobenzoate (1.0 eq), Piperidine (1.5 eq),

    
     (2.0 eq), DMSO (Solvent).
    
  • Procedure:

    • Dissolve Methyl 4-fluorobenzoate in DMSO.

    • Add

      
       and Piperidine.[1]
      
    • Heat to 100°C for 12 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. The product precipitates as a white solid (Ester is lipophilic). Filter and wash with water.

    • Yield: Typically >85%.

    • Note: This reaction validates the nucleophilic aromatic substitution capability of the piperidine.

In Vitro Hydrolysis Assay (Stability Test)

Objective: Determine the half-life (


) of the ester in plasma.
  • Preparation: Prepare a 10 mM stock of the Methyl Ester in DMSO.

  • Incubation: Add 10

    
    L stock to 990 
    
    
    
    L of pooled rat/human plasma (pre-warmed to 37°C).
  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 300

    
    L cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Track: Depletion of Parent (Ester) and formation of Metabolite (Acid).[2]

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and
      
      
      .
Comparative Binding Assay (Nav Channel)

Objective: Prove the inactivity of the acid form.

  • System: Patch-clamp electrophysiology on HEK293 cells expressing Nav1.7.

  • Protocol:

    • Arm A (Ester): Perfuse Methyl 4-(piperidin-1-yl)benzoate at 10

      
      M. Expect tonic block  (reduction in peak current).
      
    • Arm B (Acid): Perfuse 4-(piperidin-1-yl)benzoic acid at 10

      
      M. Expect negligible block  due to lack of penetration.
      
    • Arm C (Intracellular Acid): Include the Acid form in the pipette solution (dialyzing into the cell). If block occurs here but not in Arm B, it confirms the "permeability" hypothesis. If no block occurs, it confirms the "affinity" hypothesis.

References

  • BenchChem. (2025).[3] Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: Chemical Classification and Significance. Retrieved from

  • CymitQuimica. (2024). Methyl 4-(1-piperidinyl)benzoate - CAS 10338-58-6.[4] Retrieved from

  • Alves, B. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Singh, S. et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry. Retrieved from

  • Common Organic Chemistry. (2023). Ester to Acid Hydrolysis Protocols. Retrieved from

Sources

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Reactant of Route 1
Reactant of Route 1
Methyl 5-formyl-2-(piperidin-1-yl)benzoate
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